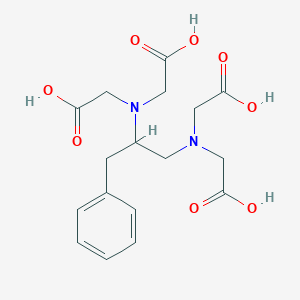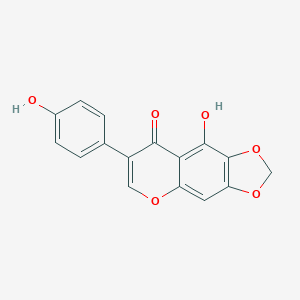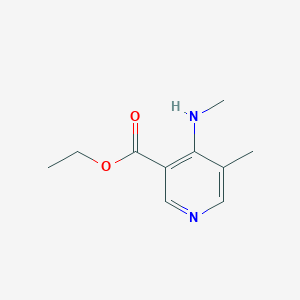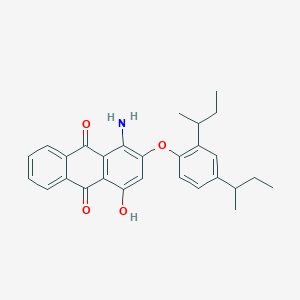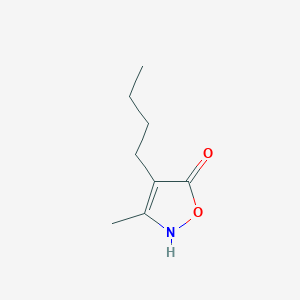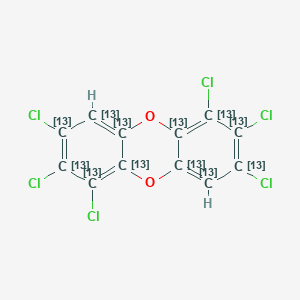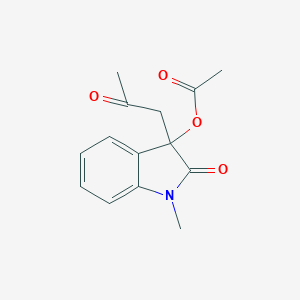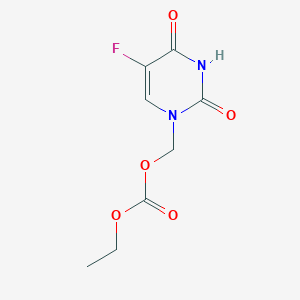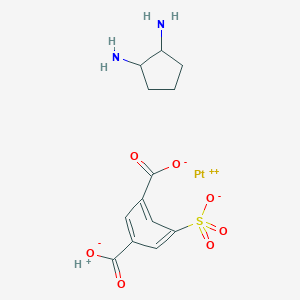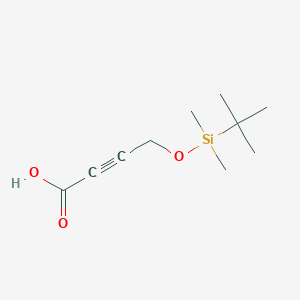
4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds typically involves multiple steps, including alkylation, protection, and coupling reactions. For example, tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate, an analog of aspartic acid, was synthesized via alkylation as a key step, demonstrating the versatility of tert-butyl-based compounds in synthesis (Hsiao, 1998).
Molecular Structure Analysis
Structural analysis of similar compounds involves determining stereochemistry and conformational preferences. For instance, the structure of a dimerised compound was elucidated using X-ray diffraction, revealing insights into the molecular arrangement and stereochemical configuration (Aitken et al., 2023).
Chemical Reactions and Properties
Compounds with tert-butyl groups often participate in various chemical reactions, such as π-cyclizations and Michael additions, demonstrating their reactivity and functional versatility. For example, tert-butyl 3-oxopent-4-ynoates underwent Ag(I)-catalyzed π-cyclizations, highlighting the influence of substituents on reaction pathways (Hermann & Brückner, 2018).
Physical Properties Analysis
The physical properties of compounds, such as solubility, crystallinity, and thermal stability, are crucial for their application. Polyamides derived from bis(ether-carboxylic acid) based on 4-tert-butylcatechol exhibited high thermal stability and solubility in polar solvents, making them suitable for various applications (Hsiao et al., 2000).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the presence of tert-butyl and other substituents. The study of 4-tert-butylcatechol's electrochemical oxidation in the presence of nucleophiles highlighted its reactivity and potential for synthesizing novel compounds (Nematollahi & Goodarzi, 2001).
Aplicaciones Científicas De Investigación
- Application Summary : The tert-butyl-dimethyl-silanyloxy group was used as a protecting group for phenolic –OH groups during the synthesis of a new series of dendrimers .
- Methods of Application : During synthesis, the –OH groups at the terminal phenyl groups were protected through tert-butyldimethylsilyl chloride (TBDMSCl) assisted with t-BuOK in DCM, THF, indazole, 4-dimethylaminopyridine (DMAP), and tertiary-n-butyl ammonium fluoride (TBAF) .
- Results or Outcomes : The dendrimers synthesized showed various properties. For example, one of them exhibited superhydrophobic properties and did not dissolve in methanol . Another acted as an antioxidant to scavenge free radicals .
- Application Summary : The tert-butyl-dimethyl-silanyloxy group was used as a protecting group for phenolic –OH groups during the synthesis of a new series of dendrimers .
- Methods of Application : During synthesis, the –OH groups at the terminal phenyl groups were protected through tert-butyldimethylsilyl chloride (TBDMSCl) assisted with t-BuOK in DCM, THF, indazole, 4-dimethylaminopyridine (DMAP), and tertiary-n-butyl ammonium fluoride (TBAF) .
- Results or Outcomes : The dendrimers synthesized showed various properties. For example, one of them exhibited superhydrophobic properties and did not dissolve in methanol . Another acted as an antioxidant to scavenge free radicals .
- Application Summary : The tert-butyl-dimethyl-silanyloxy group was used as a protecting group for phenolic –OH groups during the synthesis of a new series of dendrimers .
- Methods of Application : During synthesis, the –OH groups at the terminal phenyl groups were protected through tert-butyldimethylsilyl chloride (TBDMSCl) assisted with t-BuOK in DCM, THF, indazole, 4-dimethylaminopyridine (DMAP), and tertiary-n-butyl ammonium fluoride (TBAF) .
- Results or Outcomes : The dendrimers synthesized showed various properties. For example, one of them exhibited superhydrophobic properties and did not dissolve in methanol . Another acted as an antioxidant to scavenge free radicals .
Propiedades
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxybut-2-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3Si/c1-10(2,3)14(4,5)13-8-6-7-9(11)12/h8H2,1-5H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEAINNTXMYDFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC#CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625993 | |
| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid | |
CAS RN |
102245-65-8 | |
| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate](/img/structure/B24692.png)
